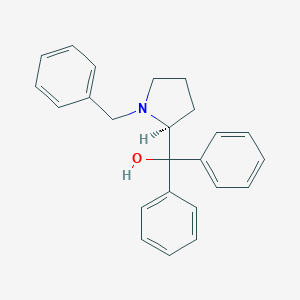

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Description

Properties

IUPAC Name |

[(2S)-1-benzylpyrrolidin-2-yl]-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361407 | |

| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118970-95-9 | |

| Record name | (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can be synthesized through several methods. One common approach involves the reduction of benzophenone derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde . These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol often involves large-scale reduction processes using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions typically involve the use of NaBH4 or LiAlH4 to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include substituted diphenylmethanol derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol has been explored for its potential therapeutic effects, particularly in the following areas:

Antidepressant Activity:

Research indicates that this compound may modulate neurotransmitter systems, potentially offering antidepressant effects. Studies have shown its ability to interact with serotonin and norepinephrine receptors, suggesting a role in mood regulation.

Neuropharmacology:

The compound has been evaluated for its inhibitory effects on cholinesterases, enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating strong potential for therapeutic applications in cognitive disorders.

Organic Synthesis

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol serves as a chiral building block in the synthesis of complex organic molecules. Its chirality is advantageous for creating enantiomerically pure compounds, which are critical in pharmaceutical development .

Applications in Asymmetric Synthesis:

It is utilized as a chiral auxiliary in various asymmetric synthesis reactions, enhancing the selectivity and yield of desired products. This application is particularly relevant in the production of pharmaceuticals where stereochemistry is crucial for efficacy and safety .

Cholinesterase Inhibition Study

A pivotal study published in the Journal of Medicinal Chemistry investigated various derivatives of benzylpyrrolidin-2-yl-diarylmethanol compounds. The findings revealed that (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol exhibited promising dual inhibition of AChE and BuChE, supporting its potential as a lead compound for Alzheimer's treatment.

Therapeutic Applications

Another research effort focused on synthesizing new derivatives based on (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol aimed at enhancing selectivity and efficacy in targeting neurological pathways. This study emphasized the importance of chirality in optimizing pharmacological profiles for therapeutic use .

Mechanism of Action

The mechanism of action of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, leading to distinct biological effects. The molecular pathways involved often include modulation of enzyme activity or receptor signaling, resulting in various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Containing Derivatives

(a) 1-(Phenylmethyl)-3-pyrrolidinemethanol (CAS 29897-82-3)

This compound shares a benzyl-pyrrolidine backbone but lacks the diphenylmethanol group. With a structural similarity score of 0.76 , its reduced aromaticity likely decreases lipophilicity compared to the target compound. No melting point or yield data are available, but its simpler structure may facilitate synthetic accessibility.

(b) (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

The (R)-enantiomer (CAS 356790-44-8) highlights the importance of stereochemistry. Enantiomeric pairs often differ in pharmacological activity, though specific data for this pair are unreported. Commercial availability suggests its relevance in chiral resolution studies .

Diphenylmethanol Derivatives

(a) Diphenylmethanol

The parent compound (melting point 69°C) serves as a benchmark. Its synthesis via Grignard reaction yields 56.1% purity, lower than the target compound’s 92%, indicating optimized protocols for the latter . Applications span industrial uses, including dye and polymer synthesis .

(b) [(o-Chlorophenyl)diphenylmethanol] (Clotrimazole Related Compound A)

This derivative replaces one phenyl group with o-chlorophenyl, enhancing electrophilicity. It is a reference standard in pharmaceutical quality control, emphasizing the role of halogen substituents in modifying reactivity and stability .

Fluorinated Analogues

(S)-(1-Benzylpyrrolidin-2-yl)bis[3,5-bis(trifluoromethyl)phenyl]methanol

While synthetic details are sparse, such modifications are common in medicinal chemistry to enhance bioavailability .

Data Table: Key Properties of Comparable Compounds

Research Findings and Insights

- Synthetic Efficiency: The target compound’s high yield (92% ) outperforms simpler diphenylmethanol synthesis (56.1% ), likely due to optimized Grignard conditions and purification techniques.

- Fluorinated analogues (e.g., CF₃ ) may offer enhanced binding affinity in drug-receptor interactions.

Biological Activity

(S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antidepressant and its ability to modulate metabolic pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol features a pyrrolidine ring linked to a diphenylmethanol moiety. This unique configuration contributes to its biological activity and interaction with various biochemical pathways. The compound is classified as having moderate solubility, which aids in its bioavailability across biological membranes.

The biological activity of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a ligand in receptor binding studies, influencing neurotransmitter systems, particularly those related to mood regulation . The exact molecular targets remain under investigation, but preliminary studies suggest modulation of serotonin and norepinephrine pathways, which are crucial for antidepressant effects.

Antidepressant Potential

Research indicates that (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol may exhibit antidepressant properties. A study highlighted its ability to enhance synaptic plasticity and improve mood-related behaviors in animal models . This effect is likely due to its action on monoamine neurotransmitter systems.

Modulation of Metabolic Pathways

Further investigations have shown that this compound can influence metabolic pathways, potentially offering therapeutic benefits in metabolic disorders. It may enhance glucose uptake and insulin sensitivity, although detailed mechanisms are still being elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis reveals several compounds with structural similarities and varying biological activities:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-2-Amino-1,1,2-triphenylethanol | 79868-79-4 | 0.82 |

| (S)-Alpha,Alpha-Diphenylmethylprolinol | 110529-22-1 | 0.79 |

| 2-(Benzyl(methyl)amino)-1-phenylethanol | 29194-04-5 | 0.80 |

| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 163439-82-5 | 0.67 |

| ((S)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol | 173724-95-3 | 0.72 |

These compounds share structural features but differ significantly in their specific biological activities and therapeutic applications.

Study on Antidepressant Effects

A notable study published in Journal of Medicinal Chemistry explored the antidepressant effects of (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol in rodent models. The results demonstrated significant reductions in depressive-like behaviors when compared to control groups, suggesting the compound's potential as a novel antidepressant agent .

Metabolic Impact Study

Another investigation focused on the metabolic effects of this compound in diabetic models. The findings indicated improved glucose tolerance and increased insulin sensitivity, supporting its role as a potential therapeutic agent for metabolic disorders .

Q & A

Q. What are the established synthetic routes for (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol?

Q. How is the purity of synthesized (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol validated?

Purity is assessed using:

- Melting Point (Mp) : Expected Mp = 69°C; deviations (e.g., 66.5–67.5°C) indicate impurities .

- TLC : Rf = 0.39 (cyclohexane/EtOAc = 9:1) with UV/KMnO4 staining .

- Recrystallization : Repetitive crystallization in solvents like ethyl acetate/hexane improves purity .

Advanced Research Questions

Q. What strategies resolve low yields in Grignard-based syntheses of this compound?

Low yields (e.g., 56.1% in diphenylmethanol syntheses ) arise from:

- Moisture contamination : Use anhydrous solvents and inert atmospheres.

- Incomplete reaction : Optimize stoichiometry (e.g., excess Grignard reagent).

- Side reactions : Monitor reaction progression via TLC and adjust quenching protocols.

- Purification losses : Replace gravity filtration with vacuum-assisted methods to minimize product loss .

Q. How is chiral integrity confirmed for the (S)-enantiomer?

Chiral analysis employs:

- Specific Rotation : [α]D²⁵ = –448 (c = 1.31, CH₂Cl₂) for >99.9% enantiomeric excess (ee) .

- Chiral HPLC : Using columns like Chiralcel OD-RH with H₂O/MeCN gradients (τR = 19.9 min for major enantiomer) .

- NMR Spectroscopy : Diastereomeric splitting in proton/carbon spectra under chiral derivatization (if applicable).

Q. How to address discrepancies between experimental and literature melting points?

Contradictory Mp values (e.g., 66.5–67.5°C vs. 69°C ) suggest:

- Impurities : Analyze via HPLC or GC-MS to identify byproducts.

- Polymorphism : Recrystallize under varied solvent conditions.

- Hydration/solvation : Dry samples rigorously and store desiccated.

Methodological Case Studies

Q. What advanced spectroscopic techniques characterize this compound?

- HRMS (ESI) : Exact mass confirmation (e.g., C₂₃H₃₂NO⁺: calcd 338.2478, found 338.2478 ).

- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC (e.g., aromatic protons at δ 7.2–7.4 ppm, pyrrolidine CH₂ at δ 2.5–3.0 ppm ).

- 19F NMR : For fluorinated analogs, monitor chemical shifts (e.g., δ –125.9 ppm for para-fluorine ).

Q. How to optimize enantioselective synthesis for scale-up?

- Catalyst screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric additions.

- Kinetic resolution : Use enzymatic catalysts (e.g., lipases) to isolate the (S)-enantiomer.

- Process intensification : Implement flow chemistry for better control over reaction parameters (temperature, mixing) .

Data Contradiction Analysis

Q. Why might reported yields vary across studies (e.g., 56% vs. 92%)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.